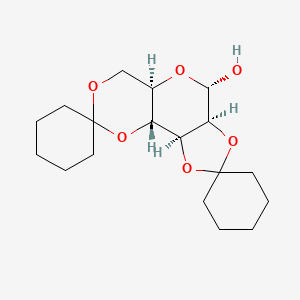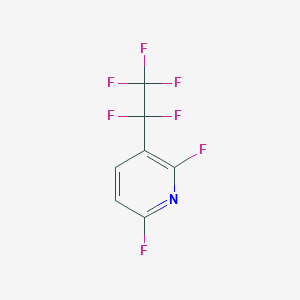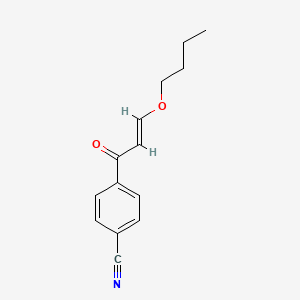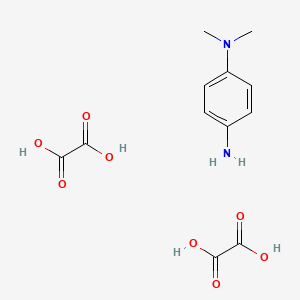
N4,N4-dimethylbenzene-1,4-diamine; oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4,N4-dimethylbenzene-1,4-diamine; oxalic acid: is a chemical compound that combines N4,N4-dimethylbenzene-1,4-diamine with oxalic acid. N4,N4-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of phenylenediamine where two methyl groups are attached to the nitrogen atoms. Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C2H2O4. The combination of these two compounds forms a salt, which is used in various applications in chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethylbenzene-1,4-diamine typically involves the reaction of N,N-dimethylaniline with nitrous acid, followed by reduction. The process can be summarized as follows:
Nitrosation: N,N-dimethylaniline is treated with nitrous acid to form the corresponding nitroso compound.
Industrial Production Methods
Industrial production of N4,N4-dimethylbenzene-1,4-diamine involves similar steps but on a larger scale. The process includes:
Nitrosation: Mixing N,N-dimethylaniline with nitrous acid under controlled temperature conditions.
Reduction: Using industrial-grade reducing agents such as zinc dust and hydrochloric acid.
Purification: The product is purified through recrystallization or distillation to obtain high-purity N4,N4-dimethylbenzene-1,4-diamine.
化学反应分析
Types of Reactions
N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry
N4,N4-dimethylbenzene-1,4-diamine is used as an intermediate in the synthesis of dyes and pigments. It is also used in the preparation of polymers and resins .
Biology
In biological research, it is used as a reagent for the detection of certain metal ions and as a staining agent in microscopy .
Medicine
The compound has applications in the synthesis of pharmaceuticals, particularly in the development of drugs with antimicrobial properties .
Industry
Industrially, it is used in the production of rubber chemicals, antioxidants, and as a stabilizer in various chemical processes .
作用机制
The mechanism of action of N4,N4-dimethylbenzene-1,4-diamine involves its ability to donate electrons due to the presence of amino groups. This makes it a good nucleophile and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in oxidation-reduction reactions or as an intermediate in synthesis .
相似化合物的比较
Similar Compounds
N,N-dimethylaniline: Similar structure but lacks the additional amino group.
p-Phenylenediamine: Similar structure but lacks the methyl groups on the nitrogen atoms.
Uniqueness
N4,N4-dimethylbenzene-1,4-diamine is unique due to the presence of both methyl groups and amino groups, which enhance its reactivity and make it suitable for a wide range of applications in synthesis and industry .
属性
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2C2H2O4/c1-10(2)8-5-3-7(9)4-6-8;2*3-1(4)2(5)6/h3-6H,9H2,1-2H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFPBLKMAKXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine](/img/structure/B7970242.png)
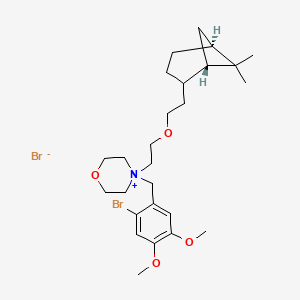
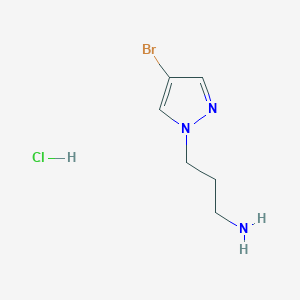
![1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7970256.png)
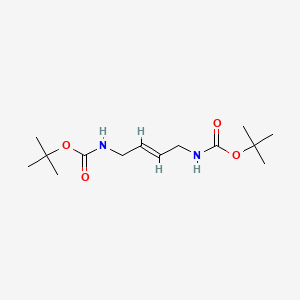
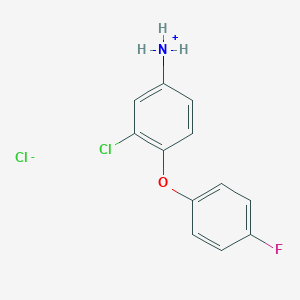
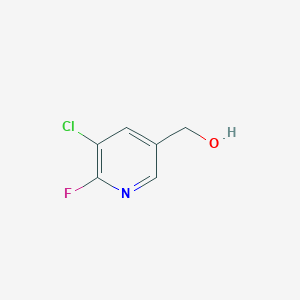
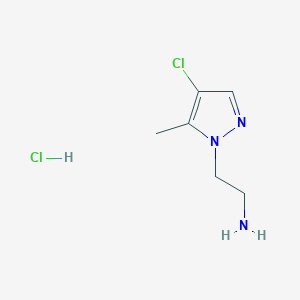
![1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone](/img/structure/B7970288.png)
![2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione](/img/structure/B7970293.png)
![[4-(Cyclohexyloxy)-3-fluorophenyl]amine hydrochloride](/img/structure/B7970297.png)
